molecular formula C13H16N2O4 B1270636 3-Acetylamino-4-morpholin-4-yl-benzoic acid CAS No. 797809-20-2

3-Acetylamino-4-morpholin-4-yl-benzoic acid

Cat. No. B1270636
M. Wt: 264.28 g/mol
InChI Key: RFVGLZKCGGAOQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-Acetylamino-4-morpholin-4-yl-benzoic acid" involves several chemical reactions, including C–C and C–N bond formation in water, showcasing a simple, efficient, and eco-friendly protocol. This process highlights the operational simplicity, short reaction time, and the use of water as an environmentally friendly solvent (Yadav, Vagh, & Jeong, 2020). Additionally, electrochemical methods have been employed for synthesizing compounds with morpholine and benzothiazole or oxazol units, indicating a Michael-type addition reaction and electrooxidative disulfide bond formation (Esmaili & Nematollahi, 2013).

Molecular Structure Analysis

Structural determination plays a crucial role in understanding the molecular configuration of compounds. For example, the crystal structure of certain organic compounds has been elucidated to reveal their conformation and hydrogen bonding interactions, providing insights into their chemical behavior (Otero et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving morpholine and benzoic acid derivatives often lead to the formation of compounds with potential biological activities. These reactions include the Mannich reaction, which bridges molecules with morpholine units, and the formation of complexes with specific molecular structures (Franklin et al., 2011).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystalline structure, is essential for the practical application of these compounds. However, specific analyses of "3-Acetylamino-4-morpholin-4-yl-benzoic acid" related to these aspects are not directly mentioned in the cited literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for the application and synthesis of related compounds. The synthesis processes often involve reactions under specific conditions that showcase the compound's reactivity and the influence of various functional groups (Nomura, Kimura, Takeuchi, & Tomoda, 1978).

Scientific Research Applications

Nitric-Oxide-Releasing Acetylsalicylic Acid Prodrugs

3-Acetylamino-4-morpholin-4-yl-benzoic acid has been investigated in the context of water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs. These compounds are capable of releasing ASA and exhibit potential for clinical application due to their anti-inflammatory activities and lower gastrotoxicity compared to ASA (Rolando et al., 2013).

Influenza Virus Sialidase Inhibitors

4-Acetylamino-3-(imidazol-1-yl)-benzoic acids, a related compound, have shown inhibition of influenza virus sialidases, suggesting a potential application in antiviral therapies (Howes et al., 1999).

GABA(B) Receptor Antagonists

Morpholin-2-yl-phosphinic acids, closely related to the compound , have been evaluated as potent GABA(B) receptor antagonists in the brain, highlighting their potential in neurological research (Ong et al., 1998).

Synthesis of Anti-Influenza Virus Compounds

Serotonin Receptor Modulators for Parkinson's Disease

4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines, similar in structure, have been developed as adenosine hA2A receptor antagonists for treating Parkinson's disease (Zhang et al., 2008).

properties

IUPAC Name

3-acetamido-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-11-8-10(13(17)18)2-3-12(11)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVGLZKCGGAOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360691
Record name 3-Acetylamino-4-morpholin-4-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylamino-4-morpholin-4-yl-benzoic acid

CAS RN

797809-20-2
Record name 3-Acetylamino-4-morpholin-4-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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